molecular formula C18H26ClN3O4S B2495510 4-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE CAS No. 838871-34-4

4-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2495510
CAS No.: 838871-34-4
M. Wt: 415.93
InChI Key: IYWXLUXSQOVHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a useful research compound. Its molecular formula is C18H26ClN3O4S and its molecular weight is 415.93. The purity is usually 95%.
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Scientific Research Applications

Chlorogenic Acid: Nutraceutical and Food Additive Roles

Chlorogenic acid, a phenolic compound, has been studied for its health-promoting properties including antioxidant, anti-inflammatory, and antimicrobial activities. It's utilized both as a nutraceutical for treating metabolic syndrome and as a natural food preservative due to its broad-spectrum antimicrobial and antioxidant capabilities (Jesús Santana-Gálvez et al., 2017).

Piperazine and Morpholine: Pharmaceutical Applications

Piperazine and morpholine derivatives exhibit a broad spectrum of pharmacological applications. These structures have been integrated into various synthetic methods for developing compounds with potent pharmacophoric activities, including antimalarial and anticancer properties (Al-Ghorbani Mohammed et al., 2015).

Oxidized Phospholipids in Atherosclerosis

Research on oxidized phospholipids (OxPLs) suggests their crucial role in atherosclerosis, where they accumulate in lesions and regulate genes in endothelial cells, contributing to the disease's progression or mitigation. These findings underscore the importance of understanding OxPLs in vascular diseases and potentially guide therapeutic approaches (J. Berliner & A. Watson, 2005).

Small Molecule Antagonists for Chemokine CCR3 Receptors

CCR3 receptor antagonists, including compounds with piperidine and morpholine structures, have been explored for treating allergic diseases. These molecules have shown promising in vitro efficacy in inhibiting calcium mobilization and eosinophil chemotaxis, highlighting their potential in therapeutic applications for asthma and other allergic conditions (Lianne I Willems & A. IJzerman, 2009).

Mechanism of Action

While the exact mechanism of action for this compound is not clear, it’s worth noting that compounds with similar structures, such as moclobemide, are known to be reversible MAO-A inhibitors . These inhibitors are used in the treatment of emotional disorders by inhibiting the enzymatic degradation of dopamine, serotonin, and norepinephrine in the central nervous system .

Properties

IUPAC Name

4-chloro-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O4S/c19-16-5-4-15(18(23)20-6-9-21-10-12-26-13-11-21)14-17(16)27(24,25)22-7-2-1-3-8-22/h4-5,14H,1-3,6-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWXLUXSQOVHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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